

Application Note: Mass Spectrometry Characterization and Quantification of Methyl 4- (Ethylamino)-3-hydroxybenzoate

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Compound of Interest

Compound Name:	Methyl 4-(Ethylamino)-3-hydroxybenzoate
CAS No.:	1820609-04-8
Cat. No.:	B1432751

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Abstract & Scope

This application note details the protocol for the identification, structural characterization, and quantification of **Methyl 4-(Ethylamino)-3-hydroxybenzoate** (C₁₀H₁₃NO₃), a key pharmaceutical intermediate often encountered in the synthesis of local anesthetics and specific receptor ligands (e.g., 5-HT₄ agonists).

While often overshadowed by its parent compound (Orthocaine/Methyl 4-amino-3-hydroxybenzoate), the N-ethylated derivative presents unique mass spectrometric challenges due to the competing fragmentation pathways of the secondary amine and the benzoate ester. This guide provides a validated LC-MS/MS workflow, theoretical fragmentation derivation, and troubleshooting strategies for researchers in drug development and impurity profiling.

Chemical Context & Properties

Understanding the physicochemical properties is the first step to a robust MS method. The presence of both a phenolic hydroxyl and a secondary amine makes this molecule amphoteric, but it will predominantly ionize in positive mode under acidic conditions.

Property	Value	Notes
IUPAC Name	Methyl 4-(ethylamino)-3-hydroxybenzoate	
CAS Number	1820609-04-8	Verified Research Chemical
Formula	C ₁₀ H ₁₃ NO ₃	
Molecular Weight	195.22 g/mol	Monoisotopic Mass: 195.0895
pKa (Calc.)	~4.5 (Amine), ~8.5 (Phenol)	Ionizes best at pH < 4
LogP	~1.9 - 2.2	Suitable for Reversed-Phase LC

Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects while ensuring complete solubility.

- Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Methanol (LC-MS Grade). (Conc: 1 mg/mL).
- Working Standard: Dilute stock 1:1000 in Water:Acetonitrile (90:10 v/v) + 0.1% Formic Acid.
- Stability Note: Fresh preparation is recommended. Benzoate esters can hydrolyze over time in unbuffered aqueous solutions; keep at 4°C.

Liquid Chromatography (LC) Conditions

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Parameter	Setting	Rationale
Mobile Phase A	Water + 0.1% Formic Acid	Protonation source for [M+H] ⁺
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Organic modifier
Flow Rate	0.4 mL/min	Optimal for ESI sensitivity
Column Temp	40°C	Improves peak shape for amines
Injection Vol	2.0 µL	Prevent column overload

Gradient Profile:

- 0.0 min: 5% B
- 1.0 min: 5% B (Desalting/Loading)
- 6.0 min: 95% B (Elution)
- 7.0 min: 95% B (Wash)
- 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Source: Electrospray Ionization (ESI) in Positive Mode. Analyzer: Triple Quadrupole (QqQ) operating in MRM mode for quant, or Q-TOF for accurate mass.

- Capillary Voltage: 3500 V
- Gas Temperature: 300°C
- Nebulizer Pressure: 35 psi
- Sheath Gas Flow: 11 L/min

Results & Discussion: Fragmentation Analysis

Full Scan & Precursor Selection

In positive ESI, the molecule forms a stable protonated pseudomolecular ion $[M+H]^+$ at m/z 196.1. Sodium adducts $[M+Na]^+$ (m/z 218.1) may appear if glassware is not strictly rinsed, but the protonated species is preferred for fragmentation.

Fragmentation Pathways (MS/MS)

The fragmentation logic follows standard even-electron ion rules. The two primary labile sites are the ethyl group on the amine and the methyl ester.

- Primary Transition (Loss of Ethene): The secondary amine undergoes a rearrangement (likely via a 4-membered transition state or inductive cleavage) losing the ethyl group as neutral ethene (C_2H_4 , 28 Da).
 - Reaction: $[M+H]^+$ (196) \rightarrow $[M+H - C_2H_4]^+$ (168)
 - Significance: This regenerates the "Orthocaine" (Methyl 4-amino-3-hydroxybenzoate) core ion.
- Secondary Transition (Loss of Methanol): The ester moiety undergoes neutral loss of methanol (CH_3OH , 32 Da), forming an acylium ion.
 - Reaction: $[M+H]^+$ (196) \rightarrow $[M+H - CH_3OH]^+$ (164)
- Combined Loss (Core Ring): Sequential loss of the ethyl group and the ester methoxy group leads to the stable ring fragment.
 - Reaction: m/z 168 \rightarrow m/z 136 (Loss of CH_3OH from the 168 fragment).

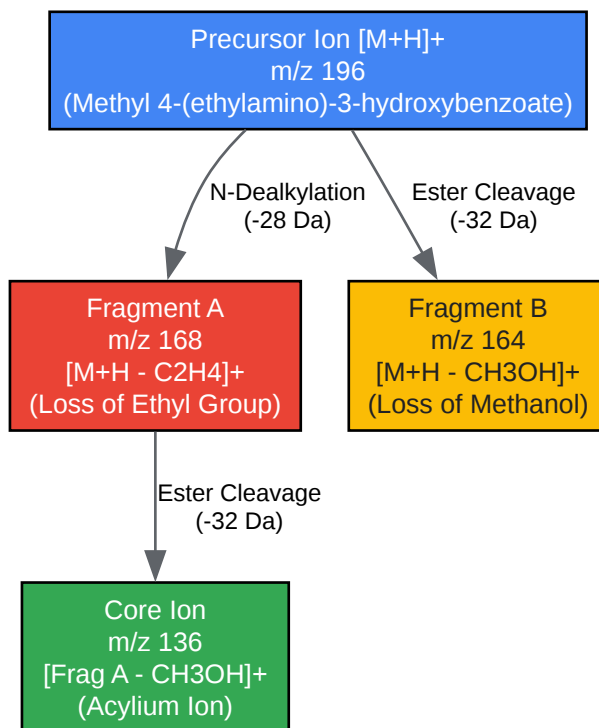
MRM Transitions for Quantification

For high-sensitivity quantification (e.g., impurity analysis), use the following Multiple Reaction Monitoring (MRM) transitions:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type
196.1	168.1	15 - 20	Quantifier (Most abundant)
196.1	136.1	30 - 35	Qualifier (Structural confirmation)
196.1	164.1	15 - 20	Qualifier (Alternative)

Visualization of Fragmentation Pathway[1][2][3]

The following diagram illustrates the mechanistic breakdown of the molecule inside the collision cell.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway showing the parallel losses of the ethyl and methoxy groups.

Method Validation & Troubleshooting

Linearity & Sensitivity

- Linear Range: Typically 1.0 ng/mL to 1000 ng/mL.
- LOD: ~0.1 ng/mL (Signal-to-Noise > 3).
- Self-Validation Check: If the ratio of the Quantifier (168) to Qualifier (136) ion deviates by >20% from the standard, suspect matrix interference or co-eluting isobaric impurities.

Common Issues

- Peak Tailing: The secondary amine can interact with free silanols on the column.
 - Fix: Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped column (e.g., C18 Shield RP).
- Low Sensitivity:
 - Fix: Check pH.^{[1][2]} Ensure the mobile phase is acidic (pH ~3.0) to fully protonate the amine.
- Sodium Adducts: Strong m/z 218 peak.
 - Fix: Switch to plastic solvent bottles; glass leaches sodium.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86222879, **Methyl 4-(ethylamino)-3-hydroxybenzoate**. Retrieved from [\[Link\]](#)
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Sources

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- 2. pubs.acs.org [pubs.acs.org]
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